2-(aminomethylidene)indene-1,3-dione
Description
Properties
IUPAC Name |
2-(aminomethylidene)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUOWIUMMTUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Synthesis
A landmark study demonstrated the synthesis of imidazolidin-2-ylidene-indenedione derivatives via a one-pot reaction of ninhydrin, malononitrile, and diamines in water. This method achieved 73–98% yields at room temperature within 10–30 minutes, eliminating the need for catalysts or organic solvents.
Reaction Conditions and Optimization
The optimized protocol involves:
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Mixing ninhydrin (1 mmol) and malononitrile (1 mmol) in water (10 mL) to form a Knoevenagel adduct.
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Adding diamines (1 mmol) to induce cyclization and elimination of hydrogen cyanide.
Key findings from solvent screening:
| Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|
| Water | 10 | 98 |
| Ethanol | 30 | 82 |
| Acetonitrile | 30 | 75 |
Water outperformed organic solvents due to enhanced hydrogen bonding and micellar effects, accelerating the reaction.
Substrate Scope and Limitations
Linear aliphatic diamines (e.g., ethylenediamine) provided higher yields (98%) than aromatic diamines (73–85%). Steric hindrance in bulkier diamines slowed nucleophilic attack, necessitating extended reaction times (up to 120 minutes).
Two-Step Synthesis via Phthalate Ester Intermediates
Condensation-Hydrolysis Strategy
A patent-described method synthesizes 1,3-indanedione precursors from phthalate esters and malonates, followed by aminomethylenation.
Step 1: Condensation of Diethyl Phthalate and Diethyl Malonate
Reaction conditions:
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Solvent: DMF or NMP (30 L)
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Base: Sodium methoxide (5 kg)
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Temperature: 80–120°C
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Time: 15–20 hours
This step yielded 1,3-indanedione-2,2-dicarboxylate intermediates with 82–85% efficiency.
Step 2: Acidic Hydrolysis and Decarboxylation
Treating the intermediate with 3 M sulfuric acid at 90°C for 5 hours induced decarboxylation, affording 1,3-indanedione in 82% yield. Subsequent condensation with ammonium acetate introduced the aminomethylidene group.
Mechanistic Insights and Reaction Optimization
Knoevenagel-Adduct-Mediated Pathway
The multicomponent reaction proceeds via:
Competing Pathways in the Presence of Urea/Thiourea
Substituting diamines with urea or thiourea diverted the mechanism:
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Urea : Spiro[indene-2,4′-indeno[1,2- b]pyran]-3′-carbonitrile formed via indanedione tautomerization.
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Thiourea : Dihydroxy-2-thioxo-tetrahydroindenoimidazolone resulted from thiourea’s superior nucleophilicity.
Comparative Analysis of Methodologies
| Parameter | Multicomponent Reaction | Two-Step Synthesis |
|---|---|---|
| Reaction Time | 10–30 minutes | 20–25 hours |
| Yield | 73–98% | 82% |
| Solvent | Water | DMF/NMP |
| Catalyst | None | Sodium methoxide |
| Purification | Filtration | Recrystallization |
The multicomponent method excels in atom economy and sustainability, while the two-step approach offers scalability for industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethylidene)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Aminomethylidene)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(aminomethylidene)indene-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The aminomethylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : DMABI and DMABI-6Ph incorporate bulky or polar substituents (e.g., trityloxyethyl), enhancing their solubility and glass-forming abilities for optoelectronic applications .
- Electron-Withdrawing Groups: Bromophenyl and propanoyl derivatives exhibit increased electrophilicity, favoring reactivity in corrosion inhibition or pesticidal activity .
Electronic and Optoelectronic Properties
Frontier Molecular Orbital (FMO) Analysis
Density functional theory (DFT) studies on 2-arylidene-indene-1,3-dione derivatives reveal:
- Energy Gaps (ΔE) : Compounds with strong electron-withdrawing groups (e.g., bromophenyl) show reduced ΔE gaps (3.5–4.0 eV), correlating with higher corrosion inhibition efficiency due to enhanced electron donation to metal surfaces .
- Electroluminescence : ZWK1 (a pyranylidene-indene-1,3-dione derivative) exhibits red electroluminescence (667 nm, CIE x=0.65, y=0.34) with a power efficiency of 0.63 lm/W, while ZWK2 (styryl-substituted) red-shifts emission to 705 nm but reduces efficiency by an order of magnitude .
Surface Potential Behavior
Antioxidant and Enzyme Inhibition
(Z)-2-(thiophen-3-ylmethylene)-indene-1,3-dione derivatives exhibit IC₅₀ values of 12–18 µM against acetylcholinesterase, surpassing reference drug galantamine (IC₅₀ = 35 µM), attributed to π-π stacking interactions with enzyme active sites .
Corrosion Inhibition
DFT and molecular dynamics simulations show 2-(4-methoxybenzylidene)-indene-1,3-dione achieves 92% inhibition efficiency on Fe (110) surfaces in HCl, driven by strong adsorption via the dione moiety and methoxy group .
Pesticidal Activity
Pindone (2-(2,2-dimethylpropanoyl)-indene-1,3-dione) is a rodenticide acting as a vitamin K antagonist, with acute oral LD₅₀ values of 14–100 mg/kg in mammals .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(aminomethylidene)indene-1,3-dione and its derivatives?
Answer: The synthesis typically involves condensation reactions between indene-1,3-dione and substituted amines under specific conditions. For example, derivatives like 2-((4-N,N-dimethylamino)benzylidene)indene-1,3-dione (DMABI) are synthesized via Schiff base formation using catalytic or solvent-free conditions . Key steps include:
- Reagent selection : Substituted anilines or alkylamines.
- Conditions : Solvents like ethanol or DMF, with acid/base catalysts (e.g., acetic acid or triethylamine).
- Purification : Column chromatography or recrystallization.
Characterization is performed via NMR, FTIR, and mass spectrometry to confirm product identity and purity .
Q. How is the crystal structure of this compound derivatives determined?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the title compound in adopts a twisted conformation in its indene-dione core, stabilized by O–H⋯O hydrogen bonds and π–π stacking. Refinement uses software like SHELXL .
- Key parameters : Bond lengths, torsion angles, and intermolecular interactions.
- Validation : R-factor (<5%) and residual electron density maps.
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR identify proton environments and substituent effects (e.g., shifts at δ 8–10 ppm for aromatic protons) .
- FTIR : C=O stretches (~1700 cm) and N–H bends (~3300 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods like DFT and MD simulations elucidate the reactivity of this compound derivatives?
Answer: Density functional theory (DFT) calculates electronic properties such as:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (∆E) predict charge transfer and reactivity. For indene-dione derivatives, ∆E values range from 3.5–4.5 eV .
- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (CP) correlate with corrosion inhibition efficiency (e.g., derivatives with electron-withdrawing groups show higher ω) .
Molecular dynamics (MD) simulations model adsorption on metal surfaces (e.g., Fe (110)), revealing binding energies and orientation preferences .
Q. What role do non-covalent interactions play in the supramolecular assembly of these compounds?
Answer: In crystal lattices, hydrogen bonding (e.g., O–H⋯O) and π–π stacking (centroid distances ~3.7 Å) dominate, as seen in . These interactions:
Q. How are indene-dione derivatives applied in organic electronics?
Answer: Derivatives like DMABI exhibit tunable optoelectronic properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
